molecular formula C34H41N7O6 B601656 Dabigatran Etexilat-N-Oxid-Innensalz CAS No. 1381757-44-3

Dabigatran Etexilat-N-Oxid-Innensalz

Katalognummer: B601656
CAS-Nummer: 1381757-44-3
Molekulargewicht: 643.73
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Dabigatran etexilate N-oxide inner salt functions as a direct thrombin inhibitor, which is crucial for preventing and treating thromboembolic events. It is particularly effective in managing conditions such as:

  • Atrial Fibrillation : Reducing the risk of stroke and systemic embolism.
  • Deep Venous Thrombosis (DVT) : Treatment and prevention of recurrent DVT.
  • Pulmonary Embolism (PE) : Treatment following initial therapy with parenteral anticoagulants.

The pharmacokinetics of dabigatran etexilate demonstrate rapid absorption and peak plasma concentrations within 2-3 hours post-ingestion, with a half-life ranging from 12 to 14 hours. Importantly, it does not require routine coagulation monitoring, making it a convenient option for patients .

Stability and Solubility Enhancements

One of the challenges associated with dabigatran etexilate is its pH-dependent solubility, which can affect its bioavailability. Recent studies have focused on improving the solubility and stability of dabigatran through co-crystallization techniques. For instance, novel pharmaceutical co-crystals have been developed that incorporate leucine as a co-former, resulting in enhanced solubility and stability profiles .

Table 1: Comparison of Solubility Profiles

Formulation TypeSolubility (mg/ml)Stability Issues
Dabigatran Etexilate Mesylate1.8Toxic degradation products
Co-crystal with LeucineImprovedEnhanced stability

Clinical Applications and Case Studies

Dabigatran etexilate N-oxide inner salt has been evaluated in various clinical settings, demonstrating efficacy in preventing thromboembolic events:

  • Atrial Fibrillation :
    • In the RE-LY trial involving over 12,000 patients, dabigatran was shown to be more effective than warfarin in preventing strokes, with a significant reduction in the risk of intracranial hemorrhage .
  • Venous Thromboembolism :
    • Clinical trials have demonstrated that dabigatran is effective for both treatment and prevention of DVT and PE. For example, in trials such as RE-COVER and RE-MEDY, dabigatran showed comparable efficacy to enoxaparin with a similar safety profile .

Table 2: Clinical Trial Outcomes

Trial NamePatient PopulationTreatment DurationEfficacy Rate (%)Adverse Events (%)
RE-LYAtrial FibrillationUp to 3 yearsHigher than warfarin21%
RE-COVERAcute DVT/PEUp to 6 monthsComparable to enoxaparin14%
RE-MEDYRecurrent DVT/PE preventionUp to 36 monthsEffective15%

Wirkmechanismus

Target of Action

Dabigatran Etexilate N-Oxide Inner Salt is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin , a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is responsible for the conversion of fibrinogen to fibrin, a key step in the clotting process .

Mode of Action

Dabigatran is a potent, competitive, and reversible inhibitor of thrombin . It directly inhibits the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This impairs the clotting process and acts as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The action of dabigatran affects the coagulation pathway. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots. This reduces the risk of venous thromboembolic events or stroke . The inhibition of platelet aggregation further enhances its anticoagulant effect .

Pharmacokinetics

Dabigatran Etexilate N-Oxide Inner Salt is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The molecular and cellular effects of dabigatran’s action include reduced clot formation and decreased risk of venous thromboembolic events or stroke . In addition, dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .

Action Environment

The action, efficacy, and stability of Dabigatran Etexilate N-Oxide Inner Salt can be influenced by various environmental factors. The drug’s action can be influenced by renal function, as clearance predominantly occurs via renal excretion . Therefore, in patients with impaired renal function, the action of dabigatran may be prolonged, leading to an increased risk of bleeding .

Biochemische Analyse

Biochemical Properties

Dabigatran Etexilate N-Oxide Inner Salt is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Dabigatran directly inhibits the conversion of fibrinogen to fibrin by thrombin, impairing the clotting process and acting as an anticoagulant .

Cellular Effects

Dabigatran Etexilate N-Oxide Inner Salt has been shown to induce cytotoxicity in rat gastric epithelial cells via mitochondrial reactive oxygen species production . This suggests that the compound can influence cell function and potentially impact cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of Dabigatran Etexilate N-Oxide Inner Salt involves its conversion to the active form, dabigatran, by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin .

Temporal Effects in Laboratory Settings

In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration of Dabigatran Etexilate N-Oxide Inner Salt . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Metabolic Pathways

Dabigatran Etexilate N-Oxide Inner Salt is rapidly hydrolyzed by nonspecific, ubiquitous esterases to the active form, dabigatran, via 2 intermediate metabolites . Dabigatran is not metabolized by cytochrome P450 isoenzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dabigatran Etexilate involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process typically starts with bromobenzene, which undergoes nitration to form nitrobromobenzene. This intermediate is then subjected to cyanation to produce cyanobenzene. The Pinner reaction is used to convert cyanobenzene into an imidate, which is then esterified to form an ester derivative. Reduction and alkylation steps follow to yield the final product .

Industrial Production Methods

Industrial production of Dabigatran Etexilate often involves improved processes to enhance yield and purity. One such method includes the condensation of 4-aminobenzamidine with hexyl chloroformate to form N-n-hexyl-4-aminobenzamidine-carbamate. This intermediate is then condensed with acetic acid derivatives to produce the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dabigatran Etexilate N-Oxide Inner Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates like nitrobromobenzene, cyanobenzene, and the final Dabigatran Etexilate N-Oxide Inner Salt .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Dabigatran etexilate N-oxide inner salt is a prodrug that is converted in the body to dabigatran, a potent direct thrombin inhibitor. This compound plays a significant role in anticoagulation therapy, particularly for preventing thromboembolic events. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and research findings.

Dabigatran etexilate N-oxide inner salt is hydrolyzed to dabigatran by plasma and hepatic esterases. Dabigatran then acts as a reversible inhibitor of thrombin, which is crucial in the coagulation cascade. By inhibiting both free and fibrin-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation and the risk of thromboembolic events such as stroke and deep vein thrombosis (DVT) .

Pharmacokinetics

The pharmacokinetic profile of dabigatran etexilate N-oxide inner salt indicates rapid absorption and conversion to its active form. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability Approximately 6.5%
Peak Plasma Concentration (Tmax) ~2 hours post-administration
Half-life 12-17 hours
Renal Excretion Predominantly excreted via kidneys

The drug's absorption can be significantly affected by the gastric pH; thus, patients on proton-pump inhibitors may experience reduced bioavailability .

In Vitro Studies

Research has shown that dabigatran effectively inhibits thrombin-induced platelet aggregation and has a cytotoxic effect on certain cell types. Notably, it has been observed to induce cytotoxicity in rat gastric epithelial cells through the production of mitochondrial reactive oxygen species .

Clinical Trials

The efficacy and safety of dabigatran etexilate have been extensively evaluated in clinical trials. Key findings from major studies include:

  • RE-LY Trial : In patients with atrial fibrillation, dabigatran significantly reduced the risk of stroke compared to warfarin, with an incidence of major bleeding events at approximately 14% .
  • RE-COVER Trials : In patients treated for DVT or pulmonary embolism (PE), 14% experienced adverse reactions, predominantly bleeding .

Case Studies

  • Case Study on Atrial Fibrillation : A cohort study involving 12,042 patients demonstrated that dabigatran etexilate effectively reduced stroke risk with comparable safety profiles to warfarin .
  • Post-Surgical Outcomes : In patients undergoing major orthopedic surgery, dabigatran was associated with a lower incidence of venous thromboembolism compared to traditional anticoagulants like enoxaparin .

Adverse Effects

Bleeding remains the most significant adverse effect associated with dabigatran therapy. The incidence rates vary based on the indication but generally hover around 14-19% across different studies. Major bleeding events were reported at rates similar to those seen with other anticoagulants .

Eigenschaften

CAS-Nummer

1381757-44-3

Molekularformel

C34H41N7O6

Molekulargewicht

643.73

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.